cis-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid
Overview
Description
cis-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C15H18O3 It is characterized by a cyclohexane ring substituted with a carboxylic acid group and a phenylethyl ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the phenylethyl ketone group: This step often involves Friedel-Crafts acylation, where a phenylacetyl chloride reacts with the cyclohexane ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation: The resulting intermediate is then oxidized to introduce the carboxylic acid group, often using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are carefully chosen to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl ketone group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield alcohols, while reduction of the carboxylic acid group can produce aldehydes or primary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxylic acid group, forming esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or aldehydes.
Substitution: Esters or amides.
Scientific Research Applications
cis-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which cis-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular pathways. The phenylethyl ketone group can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
cis-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid can be compared with similar compounds such as:
trans-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid: The trans isomer has different spatial arrangement, leading to variations in reactivity and biological activity.
2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid: Without the cis or trans designation, this compound may exhibit different stereochemistry and properties.
2-(2-Hydroxy-2-phenylethyl)cyclohexane-1-carboxylic acid:
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
(1R,2R)-2-phenacylcyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c16-14(11-6-2-1-3-7-11)10-12-8-4-5-9-13(12)15(17)18/h1-3,6-7,12-13H,4-5,8-10H2,(H,17,18)/t12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPPDKWMENPRKR-CHWSQXEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)CC(=O)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641368 | |
Record name | (1R,2R)-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
736136-28-0 | |
Record name | (1R,2R)-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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